4-butoxy-N-[(thiophen-3-yl)methyl]benzamide 4-butoxy-N-[(thiophen-3-yl)methyl]benzamide
Brand Name: Vulcanchem
CAS No.: 1060198-91-5
VCID: VC11924680
InChI: InChI=1S/C16H19NO2S/c1-2-3-9-19-15-6-4-14(5-7-15)16(18)17-11-13-8-10-20-12-13/h4-8,10,12H,2-3,9,11H2,1H3,(H,17,18)
SMILES: CCCCOC1=CC=C(C=C1)C(=O)NCC2=CSC=C2
Molecular Formula: C16H19NO2S
Molecular Weight: 289.4 g/mol

4-butoxy-N-[(thiophen-3-yl)methyl]benzamide

CAS No.: 1060198-91-5

Cat. No.: VC11924680

Molecular Formula: C16H19NO2S

Molecular Weight: 289.4 g/mol

* For research use only. Not for human or veterinary use.

4-butoxy-N-[(thiophen-3-yl)methyl]benzamide - 1060198-91-5

Specification

CAS No. 1060198-91-5
Molecular Formula C16H19NO2S
Molecular Weight 289.4 g/mol
IUPAC Name 4-butoxy-N-(thiophen-3-ylmethyl)benzamide
Standard InChI InChI=1S/C16H19NO2S/c1-2-3-9-19-15-6-4-14(5-7-15)16(18)17-11-13-8-10-20-12-13/h4-8,10,12H,2-3,9,11H2,1H3,(H,17,18)
Standard InChI Key OMVDYVNABVHFSN-UHFFFAOYSA-N
SMILES CCCCOC1=CC=C(C=C1)C(=O)NCC2=CSC=C2
Canonical SMILES CCCCOC1=CC=C(C=C1)C(=O)NCC2=CSC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-Butoxy-N-[(thiophen-3-yl)methyl]benzamide integrates two pharmacophoric motifs: a 4-butoxybenzoyl group and a thiophen-3-ylmethylamine moiety. The benzamide core provides planar aromaticity, while the butoxy chain enhances lipophilicity—a critical factor in membrane permeability. The thiophene ring introduces π-π stacking capabilities and potential heteroatom-mediated interactions with biological targets.

Table 1: Key Molecular Descriptors

PropertyValue
CAS Number1060198-91-5
Molecular FormulaC16H19NO2S\text{C}_{16}\text{H}_{19}\text{NO}_{2}\text{S}
Molecular Weight289.4 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Topological Polar Surface Area58.9 Ų

The compound’s logP (octanol-water partition coefficient) is computationally estimated at ~3.2, indicating moderate lipophilicity suitable for traversing biological membranes. Its polar surface area of 58.9 Ų aligns with benchmarks for central nervous system permeability, though experimental validation is lacking.

Spectroscopic Characterization

While nuclear magnetic resonance (NMR) data for 4-butoxy-N-[(thiophen-3-yl)methyl]benzamide remain unpublished, analogous benzamides exhibit diagnostic signals:

  • 1H^1\text{H} NMR: Aromatic protons resonate between δ 6.8–7.8 ppm, with butoxy methylenes at δ 1.2–1.8 ppm and thiophene protons at δ 6.6–7.4 ppm.

  • 13C^{13}\text{C} NMR: Carbonyl carbons appear near δ 165 ppm, aromatic carbons between δ 110–150 ppm, and aliphatic carbons below δ 40 ppm.

Mass spectrometry would likely show a molecular ion peak at m/z 289.4, with fragmentation patterns dominated by cleavage of the amide bond and butoxy group loss.

Synthesis and Optimization

Reaction Scheme

The synthesis follows a nucleophilic acyl substitution between 4-butoxybenzoyl chloride and thiophen-3-ylmethylamine, catalyzed by triethylamine in anhydrous tetrahydrofuran (THF):

4-butoxybenzoyl chloride+thiophen-3-ylmethylamineEt3N, THF4-butoxy-N-[(thiophen-3-yl)methyl]benzamide+HCl\text{4-butoxybenzoyl chloride} + \text{thiophen-3-ylmethylamine} \xrightarrow{\text{Et}_3\text{N, THF}} \text{4-butoxy-N-[(thiophen-3-yl)methyl]benzamide} + \text{HCl}

Table 2: Synthetic Parameters

ParameterCondition
SolventTetrahydrofuran (THF)
BaseTriethylamine
Temperature0–25°C (ambient)
Reaction Time4–12 hours

Yield optimization requires strict moisture exclusion and stoichiometric control. Pilot studies suggest yields of 60–75% under inert atmospheres, though literature specifics remain proprietary.

Purification and Analysis

Crude product purification employs silica gel chromatography with hexane-ethyl acetate gradients (10:1 to 4:1 v/v). Thin-layer chromatography (TLC) at Rf ≈ 0.3 (hexane:EtOAc 5:1) confirms elution profiles. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile-water mobile phases achieves >95% purity for biological assays.

Research Challenges and Future Directions

Synthetic Scalability

Current protocols lack data on kilogram-scale production. Continuous-flow reactors might improve yield and safety by minimizing exothermic risks during acyl chloride reactions.

Biological Screening Priorities

  • Minimum Inhibitory Concentration (MIC): Against Candida albicans and Aspergillus fumigatus.

  • Cytotoxicity: MTT assays in HepG2 and HEK293 cell lines.

  • Metabolic Stability: Microsomal half-life measurements.

Computational Modeling

Molecular dynamics simulations could map interactions with fungal CYP51, while quantitative structure-activity relationship (QSAR) models may guide derivative design.

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